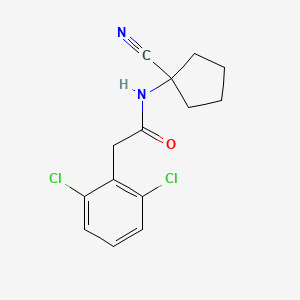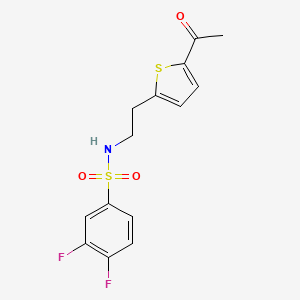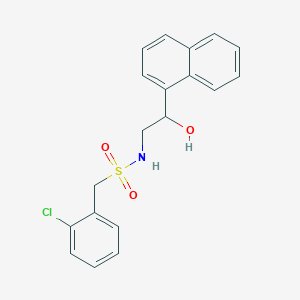![molecular formula C13H17N B2635888 [3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine CAS No. 2287333-63-3](/img/structure/B2635888.png)
[3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine, commonly known as MBP, is a chemical compound that belongs to the class of psychoactive substances. It is a potent and selective agonist of the trace amine-associated receptor 1 (TAAR1), which is a G protein-coupled receptor that is expressed in the brain and other tissues. MBP has been the subject of extensive scientific research due to its potential applications in the field of neuroscience and pharmacology.
Mécanisme D'action
MBP exerts its effects by binding to and activating the [3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine receptor, which is expressed in the brain and other tissues. Activation of this compound leads to the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are involved in the regulation of mood, cognition, and behavior. MBP has been shown to be a potent and selective agonist of this compound, with a high affinity for the receptor.
Biochemical and Physiological Effects:
MBP has been shown to have a wide range of biochemical and physiological effects on the central nervous system. It has been shown to increase dopamine and norepinephrine release in the prefrontal cortex and striatum, which are regions of the brain involved in cognitive function and reward processing. MBP has also been shown to enhance cognitive function, including working memory, attention, and executive function. Additionally, MBP has been shown to reduce anxiety and depression-like behaviors in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
MBP has several advantages for use in laboratory experiments. It is a potent and selective agonist of [3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine, which allows for the precise manipulation of the receptor. MBP has also been shown to have a wide range of effects on the central nervous system, making it a useful tool for investigating the role of this compound in various neurological processes. However, there are also limitations to the use of MBP in laboratory experiments. It is a complex molecule that requires specialized equipment and expertise for its synthesis and handling. Additionally, the effects of MBP on the central nervous system can be difficult to interpret due to its complex mechanism of action.
Orientations Futures
There are several potential future directions for research involving MBP. One area of interest is the development of novel drugs that target [3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine for the treatment of addiction, depression, and other neurological disorders. Another area of interest is the investigation of the role of this compound in the regulation of mood, cognition, and behavior. Additionally, further research is needed to fully understand the biochemical and physiological effects of MBP on the central nervous system. Overall, the potential applications of MBP in the field of neuroscience and pharmacology make it an exciting area of research for the future.
Méthodes De Synthèse
The synthesis of MBP involves the reaction of 3-methylphenylacetonitrile with bicyclo[1.1.1]pentane-1-carboxaldehyde in the presence of sodium triacetoxyborohydride as a reducing agent. The resulting product is then treated with hydrochloric acid to obtain MBP in its hydrochloride salt form. The synthesis of MBP is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
MBP has been the subject of extensive scientific research due to its potential applications in the field of neuroscience and pharmacology. It has been shown to have a wide range of effects on the central nervous system, including increasing dopamine and norepinephrine release, enhancing cognitive function, and reducing anxiety and depression. MBP has also been investigated for its potential as a treatment for addiction, schizophrenia, and other neurological disorders.
Propriétés
IUPAC Name |
[3-(3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-10-3-2-4-11(5-10)13-6-12(7-13,8-13)9-14/h2-5H,6-9,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STQQKKOYBSKSLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C23CC(C2)(C3)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2635806.png)
![N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl}-3-[4-(4-fluorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2635807.png)

![8-(3-((2-ethoxyphenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2635810.png)

![1-ethyl-3-[(4-methylpiperidino)carbonyl]-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione](/img/structure/B2635814.png)

![N-(4-hydroxyphenyl)-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide](/img/structure/B2635816.png)
![2-(1-isopropyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-mesitylacetamide](/img/structure/B2635817.png)
![4-(N,N-dimethylsulfamoyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2635818.png)
![3-(4-fluorobenzenesulfonyl)-1-[4-(1H-pyrrol-1-yl)benzoyl]piperidine](/img/structure/B2635821.png)
![2-(2-(2,5-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2635823.png)
![N-(5-methyl-4-phenylthiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2635824.png)
![(4-Bromophenyl)-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2635827.png)